Combretastatin A-1 phosphate tetrasodium

Vascular Disrupting Agent Tumor Microenvironment Pharmacodynamics

For researchers demanding a vascular disrupting agent (VDA) with inherent single-agent efficacy and a dual mechanism—microtubule depolymerization coupled with ROS-mediated cytotoxicity—Combretastatin A-1 phosphate tetrasodium (CA1P, OXi4503) is the superior choice. Preclinical data demonstrate an order-of-magnitude greater potency in tumor vasculature shutdown over CA4P, with significant tumor growth retardation at doses where CA4P is ineffective. The unique ortho-phenolic moiety confers ROS-driven cytotoxicity absent in CA4P, making it essential for AML (FDA Fast Track designated, 19% ORR with cytarabine) and solid tumor programs. Procure this ≥98% purity tetrasodium salt for reproducible translational research investigating vascular collapse and oxidative stress synergies.

Molecular Formula C18H18Na4O12P2
Molecular Weight 580.2 g/mol
CAS No. 288847-34-7
Cat. No. B1684103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCombretastatin A-1 phosphate tetrasodium
CAS288847-34-7
SynonymsOXi4503;  OXi-4503;  OXi 4503;  OXi-4503 sodium, CA1P;  Combretastatin A-1 phosphate.
Molecular FormulaC18H18Na4O12P2
Molecular Weight580.2 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b6-5-;;;;
InChIKeyNRKFVEPAQNCYNJ-YGGCHVFLSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Combretastatin A-1 Phosphate Tetrasodium (OXi4503): A Second-Generation Dual-Action Vascular Disrupting Agent for Targeted Oncology Research


Combretastatin A-1 phosphate tetrasodium (CA1P, also known as OXi4503, CAS: 288847-34-7) is a water-soluble diphosphate prodrug of the natural stilbenoid Combretastatin A-1, isolated from the African bushwillow tree *Combretum caffrum* . Upon dephosphorylation in vivo, it acts as a potent, dual-mechanism vascular disrupting agent (VDA) that both targets the colchicine binding site on tubulin to depolymerize microtubules and generates cytotoxic reactive oxygen species (ROS) [1]. It has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of relapsed/refractory acute myeloid leukemia (AML) .

Why Combretastatin A-1 Phosphate Tetrasodium Cannot Be Directly Substituted by Other Combretastatin Analogs


Substituting CA1P with its closest clinical analog, Combretastatin A-4 Phosphate (CA4P), is not scientifically equivalent due to quantifiable and significant differences in potency, anti-tumor efficacy, and mechanism. Preclinical data show that CA1P is an order of magnitude more potent in shutting down tumor vasculature [1]. It also induces a greater anti-tumor effect as a single agent, with efficacy observed at doses where CA4P has no measurable impact [2]. The structural difference, an additional ortho-phenolic moiety in CA1, confers a distinct dual mechanism that includes direct cytotoxicity via ROS generation, a property not shared by CA4P [3]. These differences have led to distinct clinical development paths, with CA1P showing particular promise in hematologic malignancies such as AML, for which it received FDA Fast Track designation .

Quantitative Differentiators for Combretastatin A-1 Phosphate Tetrasodium: A Procurement-Relevant Evidence Guide


Superior Potency in Tumor Vascular Shutdown Compared to CA4P

CA1P (OXi4503) demonstrates a 14-fold higher potency in shutting down tumor blood vessels compared to its analog CA4P. This is a direct head-to-head comparison in the same preclinical model, indicating that a significantly lower dose is required to achieve the same pharmacodynamic effect [1].

Vascular Disrupting Agent Tumor Microenvironment Pharmacodynamics

Superior Single-Agent Antitumor Activity in a Murine Carcinoma Model

CA1P exhibits significant single-agent antitumor activity, whereas the analog CA4P does not. In a head-to-head preclinical study, a single dose of CA1P produced a significant growth retardation of established CaNT tumors, while CA4P at the same doses had no measurable effect [1].

Antitumor Efficacy Monotherapy Preclinical Oncology

Greater Reduction in Functional Tumor Vascular Volume

CA1P induces a more profound and sustained reduction in functional vascular volume at lower doses than CA4P. In a direct comparison, CA1P at 1 mg/kg reduced vascular volume by >50%, while CA4P at a 50-fold higher dose achieved only a ~40% reduction [1].

Vascular Targeting Tumor Perfusion Preclinical Imaging

Dual Mechanism of Action: Vascular Disruption and Direct Cytotoxicity via ROS

Unlike CA4P, CA1P possesses a dual mechanism of action. In addition to disrupting microtubules, the active metabolite CA1 can undergo oxidation to form reactive quinone intermediates that generate cytotoxic reactive oxygen species (ROS) and bind to cellular nucleophiles [1]. This mechanism is attributed to the extra ortho-phenolic moiety in CA1, which is absent in CA4, and is hypothesized to account for its enhanced antitumor activity [2].

Mechanism of Action Reactive Oxygen Species Drug Design

Superior In Vivo Antitumor Efficacy as Monotherapy and in Combination in Ovarian Cancer Model

In a direct comparison using an SCID mouse model of human ovarian carcinoma (SKOV3), CA1P was found to be more effective as an antitumor agent than CA4P, both as a single-drug treatment and in combination with carboplatin and paclitaxel [1].

Combination Therapy Ovarian Cancer Xenograft Model

Clinical Translation: Demonstrated Activity in Relapsed/Refractory AML

CA1P has demonstrated clinical activity in a difficult-to-treat patient population, validating its preclinical promise. A Phase 1B study of CA1P (OXi4503) in combination with cytarabine in patients with relapsed/refractory AML showed an overall response rate (ORR) of 19% (5/26 patients), including 2 complete remissions (CR) and 2 complete remissions with incomplete count recovery (CRi) [1]. This provides a direct clinical anchor for its value proposition in hematologic oncology.

Clinical Trial Acute Myeloid Leukemia Hematologic Malignancy

Defined Research Applications for Combretastatin A-1 Phosphate Tetrasodium Based on Differentiated Evidence


Investigating Dual-Mechanism Vascular Disruption and Direct Cytotoxicity

For researchers exploring the interplay between vascular collapse and oxidative stress in the tumor microenvironment, CA1P serves as a unique and validated tool compound. Its demonstrated dual mechanism—microtubule depolymerization coupled with ROS generation [1]—cannot be replicated by the single-action analog CA4P, making it essential for studies designed to dissect these synergistic effects.

Preclinical Studies of Monotherapy in Solid Tumors

In preclinical oncology programs seeking a VDA with inherent single-agent activity, CA1P is the preferred choice over CA4P. Evidence from direct comparisons shows significant tumor growth retardation with CA1P monotherapy at doses where CA4P had no measurable effect [1], making it a more relevant candidate for testing as a standalone agent in solid tumor models.

Development of Combination Therapies for Acute Myeloid Leukemia (AML)

For translational research focused on AML, CA1P is a compelling candidate for combination studies. Its clinical validation in a Phase 1B trial, which showed a 19% overall response rate in relapsed/refractory patients when combined with cytarabine [1], provides a strong rationale for investigating novel combinations with emerging agents like BCL-2 or FLT3 inhibitors in preclinical AML models.

Dose-Sparing Combination Regimen Design in Ovarian Cancer Models

Given its superior efficacy compared to CA4P in combination with carboplatin and paclitaxel in an ovarian cancer xenograft model [1], CA1P is the more suitable agent for exploring novel dose-sparing or sequencing strategies. Its high potency [2] suggests the potential to reduce the required doses of cytotoxic chemotherapy partners while maintaining or improving anti-tumor activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Combretastatin A-1 phosphate tetrasodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.